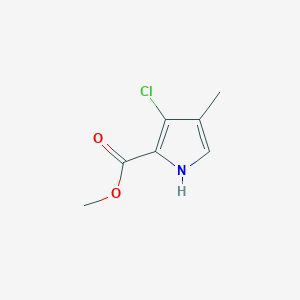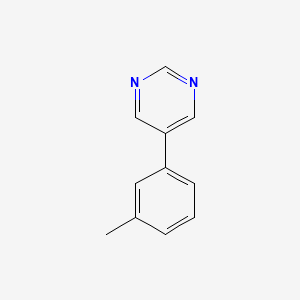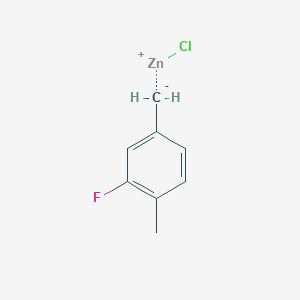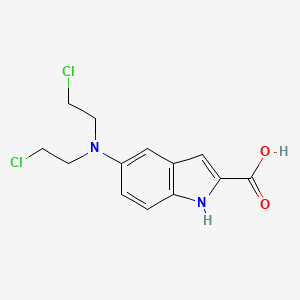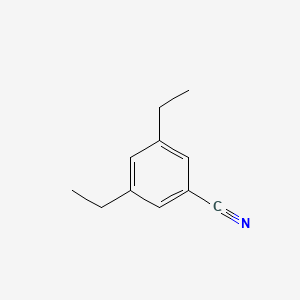
3,5-Diethyl-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethylbenzonitrile: is an organic compound with the molecular formula C11H13N . It is a derivative of benzonitrile, where two ethyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is part of the nitrile family, characterized by the presence of a carbon-nitrogen triple bond. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Diethylbenzonitrile can be synthesized through several methods. One common approach involves the alkylation of benzonitrile with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 3,5-diethylbenzonitrile often involves the ammoxidation of 3,5-diethyltoluene. This process includes the reaction of 3,5-diethyltoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at elevated temperatures. This method is efficient for large-scale production and yields high purity products.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 3,5-Diethylbenzoic acid.
Reduction: 3,5-Diethylbenzylamine.
Substitution: 3,5-Diethylbromobenzonitrile or 3,5-Diethylchlorobenzonitrile.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Diethylbenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of 3,5-diethylbenzonitrile are explored for their potential biological activities. They are investigated for their role as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, 3,5-diethylbenzonitrile is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,5-diethylbenzonitrile largely depends on its functional group interactions. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Benzonitrile: The parent compound with a simpler structure, lacking the ethyl substitutions.
3,5-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethyl groups.
3,5-Diethoxybenzonitrile: Contains ethoxy groups instead of ethyl groups.
Uniqueness: 3,5-Diethylbenzonitrile is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties. The ethyl groups increase the compound’s hydrophobicity and can affect its interaction with other molecules, making it distinct from its methyl or ethoxy counterparts.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3,5-diethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
WYRZEAVLKTXXCS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)C#N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)

![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)

![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)

